tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate
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Overview
Description
Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate: is a chemical compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . It belongs to the class of cyclohexanone derivatives and is characterized by the presence of a tert-butyl ester group attached to a cyclohexane ring with two methyl groups and a ketone functional group .
Preparation Methods
The synthesis of tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with cyclohexanone, tert-butyl alcohol, and appropriate reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving acid or base catalysis to facilitate the esterification process.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups . The tert-butyl group enhances solubility and reduces aggregation, while the ketone and ester groups participate in various chemical reactions, influencing biological pathways and molecular interactions.
Comparison with Similar Compounds
Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as :
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share the tert-butyl ester group but differ in their core structures and functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
2639408-97-0 |
---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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